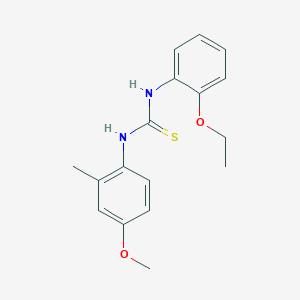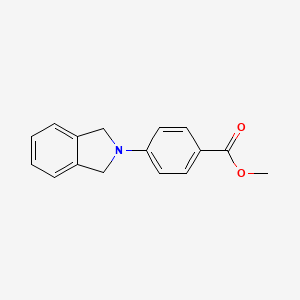
N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea, also known as EMPTU, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of thiourea derivatives, which have been found to exhibit various biological activities. EMPTU has been shown to possess potent antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for drug development.
作用机制
The mechanism of action of N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea is not fully understood. However, it has been proposed that N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea exerts its biological activities by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has also been shown to inhibit the activity of various enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has been shown to exert various biochemical and physiological effects. It has been found to reduce oxidative stress, inhibit inflammation, and induce apoptosis in cancer cells. N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has also been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and survival.
实验室实验的优点和局限性
N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activities at low concentrations. However, N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea also has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has not been extensively studied in vivo, which limits its potential therapeutic applications.
未来方向
There are several future directions for the study of N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea. One potential direction is to investigate its potential as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to study its potential as a chemopreventive agent for the prevention of cancer. Further studies are also needed to elucidate the mechanism of action of N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea and to explore its potential therapeutic applications in vivo.
合成方法
N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-ethoxyaniline with 4-methoxy-2-methylbenzoyl isothiocyanate in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography.
科学研究应用
N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of oxidative stress-related diseases, such as Alzheimer's disease, Parkinson's disease, and cardiovascular diseases.
In addition, N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has been shown to possess potent anticancer properties. It has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
属性
IUPAC Name |
1-(2-ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-4-21-16-8-6-5-7-15(16)19-17(22)18-14-10-9-13(20-3)11-12(14)2/h5-11H,4H2,1-3H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONZBKYJMUKVOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NC2=C(C=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5761342.png)

![5-methyl-3-(2-methylbenzyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5761371.png)


![4-(2-{2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5761398.png)
![2-[(4-fluorophenyl)sulfonyl]-N-phenylhydrazinecarboxamide](/img/structure/B5761403.png)
![3-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5761413.png)
![3-chloro-N-{4-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5761416.png)




